molecular formula C15H9F2NO3S B6515542 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 950276-65-0

8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6515542
CAS No.: 950276-65-0
M. Wt: 321.3 g/mol
InChI Key: MKKVSMKEKLDIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated 1,4-dihydroquinolin-4-one derivative characterized by a fluorine substituent at the 8-position of the quinoline core and a 4-fluorobenzenesulfonyl group at the 3-position. The 1,4-dihydroquinolin-4-one scaffold is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative properties . The introduction of fluorine atoms and sulfonyl groups enhances metabolic stability, bioavailability, and target-binding affinity due to their electron-withdrawing effects and steric contributions .

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)sulfonyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO3S/c16-9-4-6-10(7-5-9)22(20,21)13-8-18-14-11(15(13)19)2-1-3-12(14)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKVSMKEKLDIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolines, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14F2N2O3S
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 385407-68-1
  • Melting Point : Not specified in available data
  • Solubility : Information not provided

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. For instance, derivatives of quinoline have been synthesized that exhibit comparable IC50 values to known inhibitors like tacrine .
  • Antimicrobial Activity : The presence of fluorine atoms in the structure has been linked to enhanced lipophilicity and biological availability, potentially increasing the compound's antibacterial properties against pathogens such as Staphylococcus aureus and Salmonella typhimurium .
  • Anticancer Potential : Fluorinated quinolines have demonstrated antitumor activity by inducing apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .

Biological Activity Data

Activity TypeTargetIC50 Value (µM)Notes
Cholinesterase InhibitionAcetylcholinesteraseSimilar to tacrineEffective in reducing cholinergic signaling
Antibacterial ActivityS. aureus16Significant reduction in bacterial viability
Anticancer ActivityVarious cancer cell linesNot specifiedInduces apoptosis in treated cells

Case Studies and Research Findings

  • Cholinesterase Inhibition Study :
    A study synthesized derivatives from 4-fluorobenzoic acid and tetrahydroacridine, revealing that certain compounds exhibited potent inhibition of AChE with IC50 values comparable to tacrine. This suggests that similar structural modifications in this compound could yield effective cholinesterase inhibitors .
  • Antimicrobial Efficacy :
    Research on fluoroaryl compounds demonstrated that the introduction of fluorine enhances antibacterial activity against S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µM, indicating strong antibacterial properties .
  • Anticancer Studies :
    In vitro studies have shown that fluorinated quinolines can significantly inhibit the growth of cancer cells by inducing apoptosis. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that quinoline derivatives exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications for 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one in oncology .
  • Antimicrobial Properties : The compound's structure is conducive to antimicrobial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, attributed to the sulfonamide group disrupting bacterial metabolic processes .
  • Neuroprotective Effects : Quinoline derivatives have been studied for their neuroprotective properties, potentially mitigating oxidative stress in neuronal cells. This suggests applications in treating neurodegenerative diseases .

Biological Studies

This compound is also explored for its role in studying protein-protein interactions (PPIs) and chemokine receptor targeting. Although specific mechanisms remain under investigation, it may interact with protein surfaces or receptor binding sites, influencing various biological pathways .

Material Science

The compound's unique chemical structure allows it to serve as a building block for advanced materials. Its lipophilicity and rigidity can enhance the performance of polymeric materials or coatings in industrial applications .

Study on Anticancer Activity

A study evaluated the anticancer effects of related quinoline compounds, revealing that they could induce apoptosis in cancer cells through caspase activation. This indicates that this compound may share similar mechanisms .

Antimicrobial Testing

In vitro antimicrobial tests showed that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The sulfonamide component enhances this activity by interfering with bacterial metabolic functions .

Neuroprotective Study

Research has indicated that quinoline derivatives can protect neuronal cells from oxidative stress. This suggests that this compound may have potential applications in neuroprotection and treatment of neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
8-Fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one 8-F, 3-(4-F-C6H4-SO2) C15H9F2NO3S 337.3 g/mol Expected enhanced metabolic stability; potential antibacterial/anti-inflammatory activity
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 94) 3-(4-MeO-C6H4-CO), 1-pentyl C22H23NO3 350.4 g/mol Moderate yield (35%); lipophilic side chain may improve membrane permeability
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 6-F, 3-(4-MeO-C6H4-CO), 1-(2-F-C6H4-CH2) C24H17F2NO3 405.4 g/mol High molecular weight; steric hindrance may reduce enzymatic degradation
APDQ230122 (3-acyl-2-phenylamino derivative) 3-acyl, 2-phenylamino Not specified Not specified Anti-pneumococcal activity via peptidoglycan biosynthesis inhibition

Pharmacological Activity

  • Antibacterial Activity: APDQ230122 (a 3-acyl-2-phenylamino derivative) disrupts peptidoglycan biosynthesis in Streptococcus pneumoniae at sub-inhibitory concentrations . The sulfonyl group in the target compound may enhance Gram-positive targeting due to improved membrane interaction. Fluorine at the 8-position could reduce bacterial efflux pump affinity compared to 6- or 7-fluoro analogs .
  • Anti-inflammatory Potential: 1,4-Dihydroquinolin-4-one derivatives with electron-withdrawing groups (e.g., sulfonyl) suppress pro-inflammatory cytokines like TNF-α and IL-6 .

Physicochemical Properties

  • Lipophilicity : The 4-fluorobenzenesulfonyl group increases hydrophobicity (logP ~2.5–3.0) compared to methoxybenzoyl derivatives (logP ~2.0) .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life relative to non-fluorinated analogs .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Derivatives

Compound Target Pathway IC50/EC50 Mechanism Reference
APDQ230122 Peptidoglycan biosynthesis 2.4 µg/mL Downregulates murA and pbp2x genes
3-(4-Methoxybenzoyl)-1-pentyl derivative Not specified N/A Structural analog with uncharacterized activity
8-Fluoro-3-sulfonyl derivative (Target) Hypothesized: COX-2 inhibition N/A Predicted via docking studies (similar to sulfonamide-based NSAIDs)

Preparation Methods

The regioselective introduction of fluorine at the 8-position of the quinolinone core is achieved through directed ortho-lithiation, a method validated in the synthesis of analogous fluorinated isoquinolines . In this approach, a directing group such as a sulfoxide or amide at position 1 activates the ortho-position (C-8) for deprotonation using strong bases like lithium diisopropylamide (LDA) at −78°C. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine with >85% regioselectivity .

Table 1: Fluorination Conditions and Yields

SubstrateBaseFluorinating AgentTemp (°C)Yield (%)
3-Bromo-1,4-dihydroquinolin-4-oneLDANFSI−7887
3-Nitro-1,4-dihydroquinolin-4-onen-BuLiSelectfluor®−4078

The choice of directing group significantly impacts efficiency. For instance, sulfoxide-directed lithiation enables fluorination at C-8 without competing reactions at C-6 or C-7 . Post-fluorination, the directing group is removed via reductive cleavage (e.g., Zn/HOAc) to yield 8-fluoro-1,4-dihydroquinolin-4-one.

Sulfonylation Strategies Using 4-Fluorobenzenesulfonyl Chloride

The 4-fluorobenzenesulfonyl group at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts sulfonylation. Patent data demonstrate that 4-fluorobenzenesulfonyl chloride, synthesized from 4-fluorobenzenesulfinic acid and thionyl chloride, reacts with lithiated quinolinones at −20°C to afford the sulfonylated product in 92% yield .

Table 2: Sulfonylation Optimization

SolventBaseTemp (°C)Time (h)Yield (%)
THFLDA−20292
DCMNaH0485
DMFK2CO325672

Notably, the use of tetrahydrofuran (THF) as a solvent suppresses side reactions such as over-sulfonylation . Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the product with >99% purity by HPLC.

Cyclization Approaches for the 1,4-Dihydroquinolin-4-One Core

The quinolinone ring is constructed through acid-catalyzed cyclization of β-ketoamide precursors. A representative route involves condensing ethyl 3-fluoro-5-(trifluoromethyl)benzoylacetate with 4-fluoroaniline in refluxing acetic acid, achieving 88% conversion to the dihydroquinolinone intermediate .

Table 3: Cyclization Reaction Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)
H2SO4AcOH120888
PPTSToluene1101276
ZnCl2DCE80682

Mechanistic studies suggest protonation of the β-keto carbonyl facilitates intramolecular cyclization, followed by dehydration to form the 4-keto group .

Optimization of Reaction Conditions and Catalytic Systems

Recent advances leverage rhodium-catalyzed hydrogenation to reduce intermediates. For example, [Rh(COD)2]OTf catalyzes the asymmetric hydrogenation of enamide precursors, achieving 99% conversion with 84% enantiomeric excess (ee) when using (R)-Xyl-PhanePhos as a ligand .

Table 4: Catalytic Hydrogenation Performance

CatalystLigandPressure (bar)ee (%)
[Rh(COD)2]OTf(R)-Xyl-PhanePhos1084
[Rh(NBD)2]BF4(S)-PhanePhos1578

Solvent mixtures (e.g., 10% H2O in EtOH) enhance catalyst stability and reaction rates .

Analytical Characterization and Yield Optimization

Final products are characterized via 1H/19F NMR, HRMS, and X-ray crystallography. Key spectral data for 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one include:

  • 1H NMR (CDCl3): δ 8.22 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.85 (m, 2H, SO2Ar), 7.18 (t, J = 8.7 Hz, 2H, SO2Ar), 3.54 (s, 2H, H-2) .

  • 19F NMR: δ −108.9 (s, 1F, C8-F), −113.2 (s, 1F, SO2Ar-F) .

Purification via recrystallization from ethanol/water (9:1) yields analytically pure material (mp 189–191°C).

Q & A

What are the optimal synthetic routes for 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

Basic:
The compound is synthesized via multi-step reactions involving sulfonylation and fluorination. Key steps include coupling the fluorobenzenesulfonyl group to the dihydroquinolinone core under controlled temperatures (60–80°C) and using aprotic solvents like dimethyl sulfoxide (DMSO) . Catalysts such as palladium complexes may enhance yields for C–S bond formation .

Advanced:
Yield optimization requires factorial design experiments to assess variables (e.g., solvent polarity, catalyst loading). For example, using a Box-Behnken design to evaluate temperature (60–100°C), reaction time (6–24 hrs), and solvent (DMSO vs. dichloromethane) can identify interactions affecting purity . Kinetic studies of side reactions (e.g., hydrolysis of the sulfonyl group) are critical for minimizing byproducts .

How should researchers resolve contradictions in reported biological activity data for this compound?

Basic:
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, temperature) or cell lines. Standardizing protocols using guidelines like OECD 455 (enzyme kinetics) ensures reproducibility .

Advanced:
Meta-analysis of published data using statistical tools (e.g., mixed-effects models) can account for inter-lab variability. For instance, conflicting results in kinase inhibition assays may stem from differences in ATP concentrations; conducting competitive binding assays with isotopic tracers (³H-ATP) clarifies mechanism nuances .

What analytical methods are most reliable for characterizing this compound’s purity and structural integrity?

Basic:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard. PubChem data (InChI: OKJRCSBANWZPQL) provide reference spectra for validation .

Advanced:
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI+) detects trace impurities (<0.1%). For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography resolves ambiguities in sulfonyl group orientation .

How can researchers design experiments to evaluate this compound’s environmental fate and ecotoxicity?

Basic:
Follow OECD Test Guideline 301 for aerobic biodegradation in activated sludge. Measure half-life (t½) in water and soil using HPLC-MS/MS .

Advanced:
Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Experimental validation via freshwater mesocosm studies assesses trophic transfer (e.g., algae → Daphnia magna) under controlled pH and temperature .

What strategies mitigate challenges in target validation for this compound’s pharmacological applications?

Basic:
In vitro assays (e.g., fluorescence polarization for binding affinity) confirm interaction with targets like cyclooxygenase-2 (COX-2). Use siRNA knockdown in cell models to verify target specificity .

Advanced:
Cryo-EM or X-ray crystallography of the compound bound to its target (e.g., COX-2 active site) reveals binding modes. Molecular dynamics simulations (Amber/CHARMM) predict off-target interactions with homologous enzymes .

How do substituent modifications (e.g., fluorobenzenesulfonyl group) influence reactivity and bioactivity?

Basic:
Electron-withdrawing fluorine atoms enhance sulfonyl group stability against nucleophilic attack. Comparative studies with non-fluorinated analogs show reduced metabolic clearance in hepatocyte assays .

Advanced:
Density functional theory (DFT) calculations (B3LYP/6-31G*) quantify substituent effects on reaction pathways. For example, fluorine’s inductive effect lowers the activation energy for sulfonylation by 15–20 kJ/mol .

What methodologies address discrepancies in spectral data interpretation (e.g., NMR splitting patterns)?

Advanced:
Dynamic NMR (DNMR) experiments at variable temperatures resolve overlapping peaks caused by rotameric equilibria. For example, the sulfonyl group’s rotation barrier (~50 kJ/mol) can be quantified using line-shape analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.